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Compound of Interest

Compound Name:
N-(Iodoacetylaminoethyl)-8-

naphthylamine-1-sulfonic acid

CAS No.: 36930-64-0

Cat. No.: B014257 Get Quote

Part 1: Executive Technical Summary[1]
1,8-IAEDANS (N-(Iodoacetylaminoethyl)-1-naphthylamine-8-sulfonic acid) is a specialized,

thiol-reactive fluorescent probe.[1][2] While often overshadowed by its structural isomer 1,5-

IAEDANS, the 1,8-isomer offers distinct spectral geometries and dipole orientations that are

critical for high-resolution fluorescence anisotropy and resonance energy transfer (FRET)

studies.[1]

Unlike 1,8-ANS (which binds non-covalently to hydrophobic pockets), 1,8-IAEDANS forms a

stable thioether bond with cysteine residues, allowing researchers to permanently tag specific

protein domains and monitor conformational changes via solvatochromic shifts.[1]

Key Distinction: 1,8- vs. 1,5- Isomers[1][2][3]
1,5-IAEDANS: The industry standard for general thiol labeling.[1]

nm.[1][3]

1,8-IAEDANS: A geometric variant used to probe specific dipole orientations.[1]

nm (Red-shifted excitation relative to 1,5).[1]
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Part 2: Spectral Characteristics & Physicochemical
Properties[1][5][6][7]
The fluorescence of 1,8-IAEDANS is governed by the naphthalene-1-sulfonic acid core.[1] Its

emission is highly sensitive to the polarity of the local environment (solvatochromism), making it

an excellent reporter for protein folding events and ligand binding.

Quantitative Spectral Data[1]
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Parameter Value / Range Notes

Excitation Max (

)
350 – 370 nm

Red-shifted compared to 1,5-

IAEDANS (336 nm).[1]

Emission Max (

)
480 – 520 nm

Highly environment-

dependent.[1] Blue-shifts in

hydrophobic environments;

red-shifts in water.[1]

Stokes Shift ~130 – 150 nm

Large Stokes shift minimizes

self-quenching and scattering

interference.[1]

Extinction Coefficient (

)

~6,000

At

.[1] Comparable to 1,8-ANS

scaffold values.

Quantum Yield (

)

0.05 (Water)

0.6+ (Hydrophobic)

Fluorescence intensity

increases dramatically in non-

polar environments (e.g.,

protein core).[1]

Fluorescence Lifetime (

)
10 – 15 ns

Long lifetime is ideal for

fluorescence

polarization/anisotropy studies.

[1]

Solubility DMF, DMSO

Dissolve in organic solvent

before adding to aqueous

buffer.[4]

Mechanism of Solvatochromism
The 1,8-IAEDANS fluorophore undergoes Intramolecular Charge Transfer (ICT) upon

excitation.[1]

Ground State: The molecule is relatively non-polar.[1]
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Excited State: A large dipole moment is induced.[1]

Solvent Relaxation: In polar solvents (water), solvent molecules reorient around the excited

dipole, lowering its energy and red-shifting the emission (to ~520 nm) while quenching

intensity (low quantum yield).

Hydrophobic Shielding: When buried in a protein hydrophobic pocket, solvent relaxation is

restricted.[1] The emission remains higher energy (blue-shifted to ~470-480 nm) with high

quantum yield.[1]

Part 3: Experimental Protocol (Cysteine Labeling)
Objective: Site-specific labeling of a protein cysteine residue with 1,8-IAEDANS to monitor

conformational changes.

Reagents & Buffer Preparation
Labeling Buffer: 50 mM HEPES or Tris-HCl, pH 7.5 – 8.0. (Avoid thiols like DTT or

-ME).[1]

Probe Stock: 10–20 mM 1,8-IAEDANS in anhydrous DMF or DMSO. Protect from light.[1][5]

[6]

Protein Stock: 50–100

M purified protein (reduced thiols).[1]

Step-by-Step Workflow
Pre-Reduction (Critical): Treat protein with 10-fold molar excess of TCEP (Tris(2-

carboxyethyl)phosphine) for 30 mins to ensure cysteines are reduced.[1] TCEP does not

interfere with iodoacetamide chemistry (unlike DTT).[1]

Probe Addition: Add 1,8-IAEDANS stock to the protein solution dropwise while stirring.

Ratio: Use a 10:1 to 20:1 molar excess of dye-to-protein.[1]
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Solvent Limit: Keep final organic solvent concentration < 5% (v/v) to prevent denaturation.

[1]

Incubation: Incubate for 2–4 hours at room temperature (or overnight at 4°C) in the dark.

Mechanism:[1][7] The iodoacetyl group undergoes nucleophilic substitution with the

thiolate anion (

) of the cysteine.

Quenching: Stop the reaction by adding excess

-mercaptoethanol or free cysteine.

Purification: Remove unreacted dye via Size Exclusion Chromatography (e.g., PD-10

column) or extensive dialysis against storage buffer.[1]

Validation: Measure Absorbance at 280 nm (protein) and 350 nm (dye). Calculate Degree of

Labeling (DOL).[1]

Visualization of Labeling Logic
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Caption: Reaction pathway for the covalent attachment of 1,8-IAEDANS to a protein cysteine

thiol group.

Part 4: Advanced Applications (FRET & Anisotropy)
Fluorescence Anisotropy
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1,8-IAEDANS is preferred over 1,5-IAEDANS in specific anisotropy experiments because the

transition dipole moment of the 1,8-isomer is oriented differently relative to the naphthalene

ring.[1]

Usage: By measuring the decay of fluorescence anisotropy, researchers can determine the

rotational correlation time (

) of the protein domain.

Advantage: The long lifetime (~15 ns) allows measurement of slower rotational motions

(large proteins or domain movements) that short-lifetime probes (like fluorescein) cannot

resolve.[1]

FRET Donor
1,8-IAEDANS serves as an excellent FRET donor for acceptors like Fluorescein (FITC), Alexa

Fluor 488, or Oregon Green.

Spectral Overlap: The emission of 1,8-IAEDANS (480-520 nm) overlaps significantly with the

excitation of FITC (~490 nm).[1]

Forster Distance (

): Typically 40–50 Å, enabling distance measurements in the 20–70 Å range.

Signal Transduction Pathway Visualization[1]
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Caption: FRET mechanism utilizing 1,8-IAEDANS as a donor to a green-fluorescent acceptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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